Cas no 2004301-16-8 ({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)

{1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine
- EN300-1280908
- {1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine
- 2004301-16-8
-
- インチ: 1S/C8H13N3S/c9-3-8-1-2-11(8)4-7-5-12-6-10-7/h5-6,8H,1-4,9H2
- InChIKey: ZXBDSEUCLRPSMG-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)CN1CCC1CN
計算された属性
- せいみつぶんしりょう: 183.08301860g/mol
- どういたいしつりょう: 183.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 70.4Ų
{1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280908-0.5g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 0.5g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1280908-0.25g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 0.25g |
$1300.0 | 2023-05-23 | ||
Enamine | EN300-1280908-0.05g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 0.05g |
$1188.0 | 2023-05-23 | ||
Enamine | EN300-1280908-0.1g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 0.1g |
$1244.0 | 2023-05-23 | ||
Enamine | EN300-1280908-5.0g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1280908-1.0g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1280908-500mg |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1280908-5000mg |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1280908-2.5g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 2.5g |
$2771.0 | 2023-05-23 | ||
Enamine | EN300-1280908-10.0g |
{1-[(1,3-thiazol-4-yl)methyl]azetidin-2-yl}methanamine |
2004301-16-8 | 10g |
$6082.0 | 2023-05-23 |
{1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
{1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamineに関する追加情報
Chemical Profile of {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine (CAS No. 2004301-16-8)
{1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2004301-16-8, has garnered attention due to its role in the development of novel therapeutic agents. The molecular structure incorporates a thiazole moiety, which is a heterocyclic compound containing sulfur, nitrogen, and carbon atoms. This feature contributes to the compound's stability and reactivity, making it a valuable scaffold for drug design.
The presence of the azetidine ring in the molecular structure further enhances the compound's pharmacological profile. Azetidine derivatives are known for their versatility in medicinal chemistry, often serving as intermediates in the synthesis of bioactive molecules. The combination of these two heterocyclic systems suggests that {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of thiazole and azetidine derivatives. These compounds have been extensively studied for their ability to interact with various biological targets, leading to the development of new drugs. For instance, thiazole derivatives are known to possess antimicrobial properties and have been used in the treatment of bacterial and fungal infections. Similarly, azetidine-based compounds have shown promise in inhibiting certain enzymes involved in cancer cell proliferation.
The synthesis of {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine involves a series of well-defined chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 1-(1,3-thiazol-4-yl)methanol and azetidin-2-one. These intermediates are then coupled through nucleophilic substitution or condensation reactions to form the final product. The synthesis must be carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
The biological activity of {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine has been evaluated through various in vitro and in vivo studies. These studies aim to determine its efficacy against specific targets and its potential side effects. Preliminary results suggest that the compound exhibits promising activity against certain cancer cell lines, possibly by inhibiting key enzymes involved in cell division and survival. Additionally, it has shown potential as an anti-inflammatory agent by modulating inflammatory pathways.
The structural features of {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine make it an attractive candidate for further investigation. The presence of both thiazole and azetidine moieties provides multiple sites for interaction with biological targets, increasing the likelihood of discovering new therapeutic applications. Furthermore, the compound's chemical stability suggests that it can be formulated into various dosage forms for clinical use.
Future research directions may include exploring the compound's mechanism of action in greater detail. Understanding how {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine interacts with biological targets at a molecular level will provide valuable insights into its pharmacological effects. Additionally, computational studies using molecular modeling techniques can help predict potential drug-drug interactions and optimize dosing regimens.
The development of novel pharmaceutical agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. {1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine represents an example of how structural innovation can lead to the discovery of new drugs with significant therapeutic potential. As research continues to uncover its properties and applications, this compound is poised to play a vital role in addressing unmet medical needs.
2004301-16-8 ({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine) 関連製品
- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)
- 1704741-11-6(AZ-PFKFB3-67)
- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)
- 1251697-85-4(1-(2,5-dimethylphenyl)methyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)




